ethyl 5-bromo-2-ethoxynicotinate
Description
Ethyl 5-bromo-2-ethoxynicotinate (CAS 1310416-59-1) is a nicotinic acid derivative with the molecular formula C₈H₈BrNO₃ and a molecular weight of 246.06 g/mol. It is a yellow solid with low water solubility, commonly used as a pharmaceutical intermediate . The compound features a pyridine ring substituted with bromine at position 5, an ethoxy group at position 2, and an ethyl ester at position 3. Its synthesis involves a palladium-catalyzed coupling reaction in dimethylformamide (DMF) with potassium acetate, yielding a 72% purified product via column chromatography .
Safety data indicate a hazard statement H319 (harmful if swallowed), necessitating careful handling .
Properties
IUPAC Name |
ethyl 5-bromo-2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-14-9-8(10(13)15-4-2)5-7(11)6-12-9/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBGNLKERTVJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)Br)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901198499 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310416-59-1 | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-ethoxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 5-bromo-2-ethoxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901198499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of ethyl 5-bromo-2-ethoxy-3-pyridinecarboxylate typically involves the bromination of 2-ethoxy-3-pyridinecarboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
ethyl 5-bromo-2-ethoxynicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-ethoxy-3-pyridinecarboxylate.
Oxidation Reactions: It can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ethyl 5-bromo-2-ethoxynicotinate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-ethoxy-3-pyridinecarboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares ethyl 5-bromo-2-ethoxynicotinate with structurally analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |
|---|---|---|---|---|---|
| This compound | 1310416-59-1 | C₈H₈BrNO₃ | 246.06 | Br (C5), OEt (C2), COOEt (C3) | 1.00 (Reference) |
| Mthis compound | Not provided | C₇H₆BrNO₃ | 232.03 | Br (C5), OEt (C2), COOMe (C3) | 0.99 |
| Ethyl 5-bromo-2-methylnicotinate | 122433-41-4 | C₉H₁₀BrNO₂ | 244.09 | Br (C5), Me (C2), COOEt (C3) | 0.96 |
| Ethyl 5-bromo-4,6-dichloronicotinate | 1192263-86-7 | C₈H₆BrCl₂NO₂ | 298.95 | Br (C5), Cl (C4, C6), COOEt (C3) | 0.87 |
| Ethyl 2-(benzylamino)-5-bromonicotinate | 1706453-44-2 | C₁₅H₁₅BrN₂O₂ | 335.20 | Br (C5), BnNH (C2), COOEt (C3) | Not provided |
Key Observations :
- Mthis compound (similarity 0.99) differs only in the ester group (methyl vs. ethyl), reducing molecular weight by ~14 g/mol .
- Ethyl 5-bromo-2-methylnicotinate (similarity 0.96) replaces the ethoxy group with a methyl, slightly lowering polarity .
- Halogen-rich derivatives like ethyl 5-bromo-4,6-dichloronicotinate (similarity 0.87) exhibit higher molecular weights and altered reactivity due to electron-withdrawing substituents .
Physicochemical and Application Comparisons
| Property/Application | This compound | Mthis compound | Ethyl 5-bromo-2-methylnicotinate |
|---|---|---|---|
| Solubility | Slightly soluble in water | Similar to ethyl variant | Slightly soluble in water |
| Lipophilicity (XLogP3) | Not provided | Not provided | 2.4 (estimated) |
| Primary Use | Pharmaceutical intermediate | Pharmaceutical intermediate | Pharmaceutical intermediate |
| Hazard Profile | H319 (harmful if swallowed) | Likely similar | Likely similar |
Key Insights :
Biological Activity
Ethyl 5-bromo-2-ethoxynicotinate is a synthetic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula: C12H14BrN3O2
- Molecular Weight: Approximately 303.16 g/mol
- Functional Groups: The compound contains a bromine atom at the 5-position of the pyridine ring and an ethoxy group at the 2-position, which are believed to influence its biological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Research indicates that it may modulate neurotransmitter receptors, including nicotinic acetylcholine receptors (nAChRs), which are crucial for neuronal signaling and have implications in neurodegenerative diseases and cognitive disorders.
Potential Mechanisms:
- Receptor Modulation: The compound may act as an agonist or antagonist for specific nAChRs, influencing neurotransmission.
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes.
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on Anticancer Activity:
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound, revealing its ability to inhibit tumor growth in xenograft models. The study highlighted that treatment with this compound led to a significant reduction in tumor size compared to control groups. -
Microbial Resistance Study:
Another investigation focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that the compound could serve as a lead in developing new antibiotics due to its effectiveness against multidrug-resistant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
